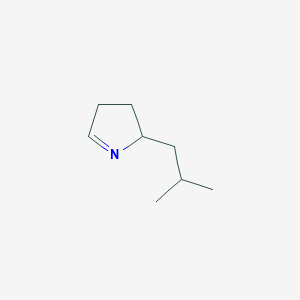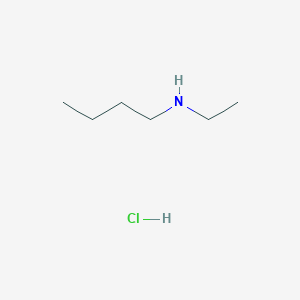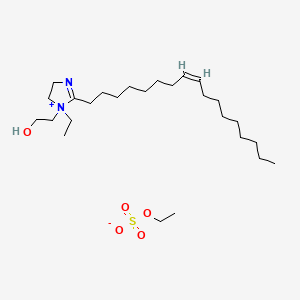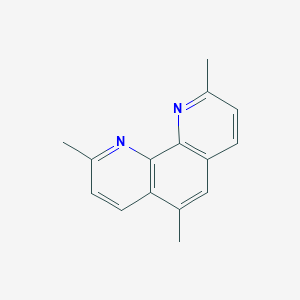![molecular formula C16H16N6O8 B14585795 Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate CAS No. 61591-83-1](/img/structure/B14585795.png)
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two azidocarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-[(azidocarbonyl)oxy]propyl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidocarbonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism by which Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate exerts its effects involves the interaction of its azidocarbonyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations . The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: This compound is used as a plasticizer and has different functional groups compared to Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate.
Dioctyl terephthalate: Another plasticizer with similar structural features but different applications.
Uniqueness
The uniqueness of this compound lies in its azidocarbonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science .
Propriétés
Numéro CAS |
61591-83-1 |
|---|---|
Formule moléculaire |
C16H16N6O8 |
Poids moléculaire |
420.33 g/mol |
Nom IUPAC |
bis(2-carbonazidoyloxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H16N6O8/c1-9(29-15(25)19-21-17)7-27-13(23)11-3-5-12(6-4-11)14(24)28-8-10(2)30-16(26)20-22-18/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
JCCYYZGQZYOVHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)OC(=O)N=[N+]=[N-])OC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)



![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)


![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
